N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine
Description
N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine (CAS: 1343477-01-9) is a cytotoxic maytansinoid derivative optimized for use in antibody-drug conjugates (ADCs). It functions by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Structurally, it is derived from mertansine (DM1) through modifications at the N2' position, where a 3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl group replaces the simpler 3-mercapto-1-oxopropyl moiety found in DM1 . This alteration enhances stability and modulates solubility, critical for ADC pharmacokinetics .
Properties
Molecular Formula |
C41H55ClN4O12S |
|---|---|
Molecular Weight |
863.4 g/mol |
IUPAC Name |
[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanylpropanoyl-methylamino]propanoate |
InChI |
InChI=1S/C41H55ClN4O12S/c1-10-46-34(49)19-29(37(46)50)59-15-14-32(47)44(6)24(4)38(51)57-31-20-33(48)45(7)26-17-25(18-27(54-8)35(26)42)16-22(2)12-11-13-30(55-9)41(53)21-28(56-39(52)43-41)23(3)36-40(31,5)58-36/h11-13,17-18,23-24,28-31,36,53H,10,14-16,19-21H2,1-9H3,(H,43,52)/b13-11+,22-12+/t23-,24+,28+,29?,30-,31+,36-,40+,41+/m1/s1 |
InChI Key |
YTBXYRVRAOJNNM-ZCYGFPCKSA-N |
Isomeric SMILES |
CCN1C(=O)CC(C1=O)SCCC(=O)N(C)[C@@H](C)C(=O)O[C@H]2CC(=O)N(C3=C(C(=CC(=C3)C/C(=C/C=C/[C@H]([C@]4(C[C@@H]([C@H]([C@@H]5[C@]2(O5)C)C)OC(=O)N4)O)OC)/C)OC)Cl)C |
Canonical SMILES |
CCN1C(=O)CC(C1=O)SCCC(=O)N(C)C(C)C(=O)OC2CC(=O)N(C3=C(C(=CC(=C3)CC(=CC=CC(C4(CC(C(C5C2(O5)C)C)OC(=O)N4)O)OC)C)OC)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine involves multiple steps, starting from maytansine. The key steps include deacetylation and subsequent conjugation with a thioether linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to ensure the desired reaction occurs efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive intermediate, while reduction could produce a more stable derivative .
Scientific Research Applications
N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study its properties and reactions.
Biology: Employed in cell biology research to investigate its cytotoxic effects on various cell lines.
Medicine: Integral component of antibody-drug conjugates used in targeted cancer therapies.
Industry: Utilized in the pharmaceutical industry for the development of new cancer treatments.
Mechanism of Action
The mechanism of action of N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine involves binding to tubulin, a protein essential for cell division. By inhibiting tubulin polymerization, the compound disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . This targeted action minimizes damage to healthy cells, making it an effective component in cancer therapy .
Comparison with Similar Compounds
Key Maytansinoid Derivatives
The following table summarizes structural and functional differences:
Mechanistic Insights
- Potency: DM1 exhibits IC50 values in the sub-nanomolar range for tubulin inhibition, surpassing maytansine by 100-fold . Compound 1343477-01-9 retains comparable potency but with improved linker stability due to the ethyl-dioxo-pyrrolidinyl group .
- Solubility : DM1-SMCC has low solubility (0.069 g/L at 25°C), necessitating formulation optimizations . Compound 1343477-01-9’s modifications aim to enhance hydrophilicity while maintaining membrane permeability .
Linker Chemistry and Stability
- DM1 : Uses a disulfide linker (SPP), which is cleaved intracellularly by glutathione, enabling payload release . However, this linker may exhibit instability in plasma .
- DM1-SMCC : Incorporates a maleimidocaproyl linker with a thioether bond, providing acid-sensitive release in lysosomes .
- Compound 1343477-01-9: The ethyl-dioxo-pyrrolidinyl thioether linker is designed for non-cleavable stability, requiring antibody degradation for payload release. This reduces off-target toxicity but may limit efficacy in tumors with low antigen expression .
Clinical and Preclinical Performance
DM1-Based ADCs
Compound 1343477-01-9
Preclinical data highlight its efficacy in xenograft models of colorectal and ovarian cancers, with tumor regression observed at doses ≤1 mg/kg . Its non-cleavable linker correlates with reduced hepatotoxicity compared to DM1-based ADCs .
Biological Activity
N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine, commonly referred to as DM1, is a potent cytotoxic agent derived from the natural product maytansine. This compound has garnered significant interest in cancer therapeutics due to its ability to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in malignant cells. Below is a detailed overview of its biological activity, supported by relevant data and case studies.
DM1 functions primarily as a microtubule inhibitor , similar to other well-known anticancer agents such as paclitaxel and vincristine. By binding to tubulin, DM1 disrupts the normal function of the mitotic spindle during cell division, ultimately resulting in cell death. Its cytotoxicity is reported to be 200 to 1000 times higher than that of conventional tubulin inhibitors due to its unique structural modifications that enhance binding affinity and stability .
Cytotoxicity Profiles
Research indicates that DM1 exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Multiple Myeloma (MM) : Studies have shown that DM1 conjugated with monoclonal antibodies targeting CD138 effectively reduces the viability of CD138+ MM cells both in vitro and in vivo . In one study, treatment with the DM1 conjugate resulted in a marked decrease in tumor growth in mouse models bearing human MM xenografts.
- Lung Cancer : DM1 has demonstrated potent antitumor activity against lung cancer cell lines, outperforming traditional therapies .
Case Study: Antibody-Drug Conjugates (ADCs)
The development of ADCs utilizing DM1 has been a focal point in enhancing its therapeutic index. For example:
- The HuN901-DM1 conjugate targets CD56+ tumors and has shown promising results in clinical settings. In murine models, this conjugate displayed significant antitumor activity with well-tolerated dosing regimens .
Comparative Efficacy
The efficacy of DM1 compared to other agents is illustrated in the following table:
| Agent | Mechanism | Cytotoxicity (fold increase) | Cancer Types |
|---|---|---|---|
| DM1 | Microtubule inhibitor | 200 - 1000 | Multiple Myeloma, Lung Cancer |
| Vincristine | Microtubule inhibitor | 20 - 100 | Various solid tumors |
| Paclitaxel | Microtubule stabilizer | 24 - 270 | Breast Cancer, Ovarian Cancer |
Safety Profile and Therapeutic Window
Despite its high potency, DM1's clinical application has been limited due to systemic toxicity. However, ADC formulations have shown improved safety profiles by localizing drug action at tumor sites while minimizing exposure to healthy tissues. Clinical trials have demonstrated that these conjugates can achieve therapeutic effects without significant adverse reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
